molecular formula C11H13NO2 B3056814 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 74427-40-0

2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B3056814
CAS No.: 74427-40-0
M. Wt: 191.23 g/mol
InChI Key: JLOSVBJCDKETDE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde ( 74427-40-0) is an organic compound with the molecular formula C11H13NO2 and a molar mass of 191.23 g/mol . This benzaldehyde derivative is characterized by a pyrrolidine substituent and a phenolic hydroxyl group, which make it a versatile intermediate in organic synthesis and medicinal chemistry . It has a melting point of 121.5 °C and should be stored at +2 to +8 °C in an inert atmosphere to maintain stability . As a reagent, its primary research value lies in its role as a key precursor in the design and synthesis of novel nitrogen-containing heterocyclic chalcone derivatives . These chalcone compounds are being actively investigated for their potential to inhibit the VEGFR-2 kinase pathway and P-glycoprotein (P-gp), making them promising candidates for anti-cervical cancer agents and for reversing tumor multidrug resistance . The pyrrolidine ring is a significant pharmacophore often found in bioactive molecules, and its inclusion in this benzaldehyde scaffold provides researchers with a valuable building block for developing potential therapeutics . Please handle with care, as this compound may be harmful if swallowed and cause skin and serious eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-pyrrolidin-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-9-3-4-10(7-11(9)14)12-5-1-2-6-12/h3-4,7-8,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOSVBJCDKETDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507852
Record name 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde
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Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74427-40-0
Record name 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(pyrrolidin-1-yl)benzaldehyde
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Structural Context and Significance of Pyrrolidine Substituted Benzaldehydes

The presence of a pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, imparts specific and valuable properties to the benzaldehyde (B42025) structure. frontiersin.orgnih.gov This structural motif is prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. frontiersin.orgnih.gov The inclusion of the pyrrolidine group can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde and hydroxyl functional groups.

The nitrogen atom in the pyrrolidine ring introduces basicity and nucleophilicity to the molecule. nih.gov Furthermore, the non-planar, puckered nature of the pyrrolidine ring can introduce specific three-dimensional conformations, which is a crucial aspect in the design of molecules with specific biological targets. nih.gov The combination of the electron-donating pyrrolidine group and the electron-withdrawing aldehyde group on the benzene (B151609) ring creates a polarized system that can participate in a variety of chemical transformations.

Role of the Compound As a Key Intermediate in Organic Synthesis

2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde serves as a valuable precursor in the synthesis of a diverse range of organic molecules. Its aldehyde functional group is a reactive handle for nucleophilic addition and condensation reactions, allowing for the construction of larger and more complex molecular frameworks. The hydroxyl group can participate in etherification and esterification reactions, offering another point for molecular modification.

The integrated functionality of this compound makes it a particularly useful building block in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. This approach is highly valued in modern organic synthesis for its efficiency and atom economy. For instance, aldehydes are common components in the synthesis of heterocyclic compounds, which are of great importance in medicinal chemistry. beilstein-journals.org

Overview of Current Research Trajectories

Primary Synthetic Routes to this compound

The synthesis of this compound is centered around the introduction of a formyl group onto the 3-(pyrrolidin-1-yl)phenol (B1675841) backbone. This transformation can be achieved through several established methods of aromatic formylation.

Established Laboratory Synthesis Protocols

While a specific, universally adopted protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from standard aromatic formylation reactions. A common precursor is 3-(pyrrolidin-1-yl)phenol. The introduction of the aldehyde group ortho to the hydroxyl group is the key transformation. One reported synthesis of a related compound, 2-[2-Hydroxy-4-(1-pyrrolidinyl)benzoyl)]benzoic acid, starts with 3-pyrrolidinylphenol, indicating its commercial availability and utility as a starting material for derivatives of this compound. nih.gov

A general and efficient method for the ortho-formylation of phenols utilizes anhydrous magnesium dichloride, paraformaldehyde, and triethylamine (B128534) in dry tetrahydrofuran (B95107). orgsyn.orgorgsyn.org This method is known for its high regioselectivity for the ortho position and good yields. orgsyn.orgorgsyn.org

A plausible laboratory-scale synthesis would proceed as follows:

A dry, three-necked round-bottom flask is charged with anhydrous magnesium chloride and paraformaldehyde under an inert atmosphere.

Dry tetrahydrofuran is added, followed by the dropwise addition of triethylamine.

3-(pyrrolidin-1-yl)phenol is then added dropwise to the stirred mixture.

The reaction mixture is heated to reflux for several hours.

After cooling, the reaction is quenched, and the product is extracted using an organic solvent.

The organic phase is washed, dried, and concentrated under reduced pressure to yield the crude product.

Purification is typically achieved by column chromatography or recrystallization.

Exploration of Analogous Synthetic Pathways

Several other classical formylation reactions, while not specifically detailed for 3-(pyrrolidin-1-yl)phenol, represent viable synthetic alternatives. The choice of method often depends on the desired scale, available reagents, and tolerance of other functional groups.

Duff Reaction : This reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. wikipedia.org It is a common method for the ortho-formylation of phenols, although it can sometimes result in lower yields. wikipedia.org

Reimer-Tiemann Reaction : This method involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. researchgate.netresearchgate.net While a classic method, it can suffer from moderate yields and the formation of byproducts. researchgate.netresearchgate.net The use of aqueous ethyl alcohol has been reported to improve the procedure by avoiding the need for steam or vacuum distillation. researchgate.netresearchgate.net

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings. Given the electron-donating nature of the pyrrolidinyl and hydroxyl groups, this method is a strong candidate for the synthesis of this compound.

Table 1: Comparison of Analogous Formylation Reactions for Phenols
Reaction NameFormylating AgentCatalyst/ConditionsKey Features
Magnesium Chloride/Paraformaldehyde Method ParaformaldehydeAnhydrous MgCl₂, Triethylamine, THF, RefluxHigh ortho-regioselectivity, Good to excellent yields. orgsyn.orgorgsyn.org
Duff Reaction HexamethylenetetramineAcidic (e.g., acetic acid, trifluoroacetic acid)Ortho-formylation, Can sometimes give double addition. wikipedia.org
Reimer-Tiemann Reaction ChloroformStrong base (e.g., NaOH, KOH)Classic method, Can have moderate yields and byproducts. researchgate.netresearchgate.net
Vilsmeier-Haack Reaction Vilsmeier reagent (e.g., DMF/POCl₃)N/ASuitable for electron-rich aromatics.

Functional Group Transformations and Derivatization Strategies Utilizing this compound

The presence of the aldehyde, hydroxyl, and pyrrolidinyl groups makes this compound a versatile building block for the synthesis of a wide range of organic molecules.

Condensation Reactions for Scaffold Construction (e.g., Chalcones, Salen Ligands)

The aldehyde functionality is a prime site for condensation reactions, leading to the formation of larger molecular frameworks.

Chalcone (B49325) Synthesis : Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base. wikipedia.orgnih.govresearchgate.netresearchgate.net This reaction is a robust and widely used method for forming carbon-carbon bonds. wikipedia.orgnih.govresearchgate.netresearchgate.net The general procedure involves stirring the aldehyde and ketone in an alcoholic solvent with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net Solvent-free methods using solid NaOH and grinding have also been reported to give quantitative yields. nih.gov

Table 2: Representative Chalcone Synthesis via Claisen-Schmidt Condensation
AldehydeKetoneBase/SolventProduct
This compoundAcetophenoneNaOH / Ethanol1-Phenyl-3-[2-hydroxy-4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one
This compound4'-MethoxyacetophenoneKOH / Methanol1-(4-Methoxyphenyl)-3-[2-hydroxy-4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one
This compound4'-ChloroacetophenoneNaOH / Ethanol1-(4-Chlorophenyl)-3-[2-hydroxy-4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one

Salen Ligand Synthesis : Salen ligands are tetradentate Schiff bases formed by the condensation of a salicylaldehyde (B1680747) derivative with a diamine, such as ethylenediamine. science.goviau.ir These ligands are of significant interest in coordination chemistry and catalysis. The synthesis is typically a straightforward condensation reaction, often carried out in an alcoholic solvent. science.goviau.ir Unsymmetrical Salen ligands can also be synthesized through a stepwise approach. nih.gov

Development of Complex Heterocyclic Systems from the Benzaldehyde Core

The reactive nature of this compound allows for its use in the construction of various heterocyclic systems, particularly those containing an oxygen atom.

Benzopyran (Chromene) Synthesis : 2H-Benzopyrans and their derivatives are important heterocyclic compounds with diverse biological activities. One synthetic route to these compounds involves the reaction of salicylaldehydes with α,β-unsaturated compounds. For instance, the reaction with electron-deficient olefins can proceed via a domino oxa-Michael/aldol reaction, often catalyzed by an organocatalyst like pyrrolidine. researchgate.net Another approach is the electrophilic cyclization of substituted propargylic aryl ethers, which can be formed from the starting salicylaldehyde. nih.gov

Coumarin (B35378) Synthesis : Coumarins are a class of benzopyran-2-ones. The Knoevenagel condensation of a salicylaldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl acetoacetate, is a common method for coumarin synthesis. nih.govacs.org This reaction is typically catalyzed by a weak base. nih.govacs.org The resulting product can then undergo further cyclization to form the coumarin ring.

Diversification through Substituent Modifications

The existing functional groups on this compound provide opportunities for further chemical modifications, allowing for the synthesis of a library of related compounds.

Reactions at the Hydroxyl Group : The phenolic hydroxyl group can undergo O-alkylation or O-acylation reactions. Regioselective alkylation of 2,4-dihydroxybenzaldehydes often favors the 4-position due to the lower acidity of the 2-hydroxyl group, which can be involved in intramolecular hydrogen bonding with the adjacent aldehyde. nih.govresearchgate.net However, with only one hydroxyl group present in the target molecule, standard alkylation procedures using an alkyl halide and a base like potassium carbonate can be employed. nih.gov

Reactions at the Aldehyde Group : The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in various other reactions, such as the Wittig reaction to form alkenes or reductive amination to form substituted amines.

Modification of the Pyrrolidine Ring : While less common, modifications to the pyrrolidine ring itself are possible, though this would likely involve more complex synthetic strategies, potentially starting from a different precursor or involving ring-opening and closing reactions.

Electrophilic Aromatic Substitution : The benzene (B151609) ring, being activated by both the hydroxyl and pyrrolidinyl groups, is susceptible to further electrophilic aromatic substitution reactions. doubtnut.comyoutube.com However, controlling the regioselectivity of such reactions would be a key challenge due to the presence of two ortho-para directing groups.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insight into the molecular framework of this compound, from the connectivity of atoms to the nature of their chemical bonds and electronic environment.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. While specific experimental data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehydic, hydroxyl, and pyrrolidinyl protons. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet in the downfield region (δ 10.0-11.0 ppm), with its chemical shift influenced by intramolecular hydrogen bonding with the adjacent aldehyde group. The aldehyde proton (-CHO) is also highly deshielded and should appear as a sharp singlet around δ 9.5-9.8 ppm. The aromatic region would display a pattern corresponding to the three protons on the benzene ring, likely an AMX spin system. The proton ortho to the aldehyde group would be the most downfield of the three due to the anisotropic effect of the carbonyl group. The pyrrolidine ring protons would appear in the aliphatic region, with multiplets around δ 3.3-3.5 ppm for the methylene groups adjacent to the nitrogen and δ 1.9-2.1 ppm for the other methylene groups.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 190-195 ppm. The aromatic carbons would resonate in the δ 100-165 ppm range. The carbon bearing the hydroxyl group (C2) and the carbon bearing the pyrrolidine group (C4) would be significantly shifted by these substituents. The pyrrolidine carbons would appear in the upfield region, with the carbons attached to the nitrogen atom resonating around δ 47-50 ppm and the other carbons around δ 25-27 ppm.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CHO~9.7~191
-OH~10.5 (broad)-
Aromatic C-H~6.1-7.5~100-135
Aromatic C-O-~162
Aromatic C-N-~155
Aromatic C-CHO-~115
Pyrrolidine (-CH₂-N)~3.4~48
Pyrrolidine (-CH₂-)~2.0~26

FTIR spectroscopy probes the vibrational modes of functional groups within a molecule. The spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 3000-3400 cm⁻¹ would be indicative of the O-H stretching vibration, with the broadening resulting from strong intramolecular hydrogen bonding to the carbonyl oxygen. Aliphatic C-H stretching vibrations from the pyrrolidine ring would appear just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows a characteristic, though sometimes weak, peak around 2850 cm⁻¹.

The most intense band in the spectrum is expected to be the C=O stretch of the aldehyde. Due to conjugation with the aromatic ring and the intramolecular hydrogen bond, this band would likely appear at a lower frequency than a typical aliphatic aldehyde, estimated to be in the 1640-1665 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region, while the C-N stretching of the pyrrolidinyl group would likely appear around 1300-1350 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H stretch3000-3400 (broad)Phenolic Hydroxyl
C-H stretch (aliphatic)2850-2980Pyrrolidine
C-H stretch (aldehyde)~2850Aldehyde
C=O stretch1640-1665Aldehyde Carbonyl
C=C stretch1500-1600Aromatic Ring
C-N stretch1300-1350Aryl-Amine

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO₂), the calculated monoisotopic mass is 191.0946 Da. uni.lu In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) would be observed at this m/z value.

Under common ionization techniques like electrospray ionization (ESI), the compound is expected to be detected as various adducts. Predicted m/z values for these species provide a basis for identification. uni.lu Fragmentation analysis would likely show an initial loss of the formyl group (CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion.

Adduct/IonPredicted m/z
[M]⁺191.0941
[M+H]⁺192.1019
[M+Na]⁺214.0839
[M-H]⁻190.0874

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions associated with the substituted benzene chromophore. The presence of three powerful electron-donating groups (hydroxyl, pyrrolidinyl, and the resonance effect of the aldehyde) is expected to cause a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. Two main absorption bands are anticipated: a strong band around 250-280 nm and a second, longer-wavelength band above 320 nm, which is characteristic of highly substituted phenolic aldehydes. The n → π* transition of the carbonyl group is also possible but is often weaker and may be obscured by the more intense π → π* bands.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

While a crystal structure for this compound itself has not been reported, detailed analysis of closely related derivatives, such as 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde, provides a robust model for its solid-state conformation.

X-ray analysis of analogous structures reveals that the benzaldehyde moiety is essentially planar. A defining feature is the strong intramolecular hydrogen bond between the phenolic hydrogen of the 2-hydroxy group and the carbonyl oxygen of the aldehyde group. This interaction forms a stable six-membered ring, known as an S(6) ring motif. This hydrogen bond is crucial in holding the hydroxyl and aldehyde groups coplanar with the benzene ring, which maximizes resonance stabilization.

The bond distances within the aromatic ring are expected to be typical for a substituted benzene. The C=O bond of the aldehyde will have a length characteristic of a conjugated carbonyl system. The pyrrolidine ring is not planar and will adopt an envelope or twisted conformation to minimize steric strain. The dihedral angle between the plane of the benzene ring and the pyrrolidine ring will be influenced by crystal packing forces but generally allows for effective electronic communication between the nitrogen lone pair and the aromatic π-system. Molecules in the crystal lattice are likely to be linked by intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking interactions between adjacent benzene rings.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is predisposed to participate in a variety of non-covalent interactions. These interactions are crucial in determining the packing of molecules in the crystal lattice and influencing the compound's physical properties. The key interactions expected include intramolecular hydrogen bonding, intermolecular hydrogen bonding, and π-π stacking.

Intramolecular Hydrogen Bonding:

A prominent feature of 2-hydroxybenzaldehyde derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the oxygen atom of the adjacent aldehyde group. This interaction leads to the formation of a stable six-membered ring, often referred to as an S(6) ring motif. In the case of this compound, this O—H⋯O=C hydrogen bond is anticipated to be a dominant factor in defining the molecule's conformation, ensuring the planarity of the salicylaldehyde fragment.

Studies on analogous compounds, such as 2,3,4-trihydroxybenzaldehyde, confirm that the 2-hydroxy group is consistently hydrogen-bonded to the aldehyde group. researchgate.net Similarly, the crystal structure of 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde demonstrates the presence of this intramolecular O—H⋯O hydrogen bond, which forms a characteristic S(6) ring. nih.govresearchgate.net This type of resonance-assisted hydrogen bond is known to be particularly strong and significantly influences the chemical and physical properties of the molecule.

Intermolecular Interactions:

In the solid state, molecules of this compound are expected to assemble through a network of weaker intermolecular forces.

C—H⋯O Hydrogen Bonds: It is plausible that various C—H bonds, from both the aromatic ring and the pyrrolidine moiety, could act as weak hydrogen bond donors to the oxygen atoms of the hydroxyl and aldehyde groups on neighboring molecules. Crystal structures of similar benzaldehyde derivatives frequently reveal such C—H⋯O interactions, which link molecules into dimers or more extended chains and networks. For instance, in 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde, molecules are linked into cyclic centrosymmetric dimers via C—H⋯O hydrogen bonds, creating R22(14) ring motifs. nih.govresearchgate.net

π-π Stacking: The electron-rich aromatic ring of the benzaldehyde core is susceptible to π-π stacking interactions. These interactions would likely involve the stacking of parallel or offset aromatic rings of adjacent molecules. The presence of the electron-donating pyrrolidinyl group and the electron-withdrawing aldehyde group can influence the electron density of the aromatic ring, potentially favoring offset or parallel-displaced stacking arrangements. In the crystal structure of a cocrystal containing 2,4-dihydroxybenzaldehyde (B120756), π–π interactions with centroid-to-centroid distances ranging from 3.695 to 3.917 Å were observed. mdpi.com Similarly, 4-(Prop-2-yn-1-yloxy)benzaldehyde exhibits π–π stacking with a centroid–centroid distance of 3.5585 (15) Å. researchgate.netnih.gov

Data Tables of Representative Interactions in Analogous Compounds:

Since experimental data for the title compound is unavailable, the following tables present typical geometric parameters for the discussed interactions, drawn from published crystallographic data of closely related molecules. These values provide a reasonable estimate for the interactions expected in the crystal structure of this compound.

Table 1: Intramolecular Hydrogen Bond Data in a Related Compound

Compound NameDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde nih.govO-H···ON/AN/AN/AN/A

Specific geometric parameters for the intramolecular hydrogen bond were not provided in the abstract.

Table 2: Intermolecular Interaction Data in Related Compounds

Compound NameInteraction TypeDonor···AcceptorDistance (Å)
2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde nih.govπ-π StackingCg···Cg3.813 (2)
2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde nih.govπ-π StackingCg···Cg3.843 (2)
4-(Prop-2-yn-1-yloxy)benzaldehyde nih.govπ-π StackingCg···Cg3.5585 (15)
Cocrystal with 2,4-dihydroxybenzaldehyde mdpi.comπ-π StackingCg···Cg3.695 - 3.917

(Cg refers to the centroid of the aromatic ring)

Applications in Chemical Biology and Mechanistic Probes Derived from 2 Hydroxy 4 Pyrrolidin 1 Yl Benzaldehyde

Development of Luminescent Probes for Cellular Imaging and Trafficking Studies

The inherent structural features of 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde make it an ideal candidate for the development of fluorescent probes. The ortho-hydroxybenzaldehyde moiety is a classic component for building Schiff base ligands, which can then be complexed with metal ions to generate luminescent coordination complexes. These complexes can be tailored for cellular imaging, allowing for the visualization of subcellular structures and dynamic biological processes.

Salen-type ligands are tetradentate Schiff bases synthesized through the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine, such as ethylenediamine. nih.gov The resulting N₂O₂ coordination sphere can stably chelate a variety of metal ions, including zinc (Zn²⁺), which is often used in bioimaging due to its favorable photophysical properties and low cytotoxicity.

The synthesis of a Salen-type ligand using this compound would proceed via the reaction shown below. The pyrrolidine (B122466) group at the 4-position acts as a strong electron-donating group, which can enhance the fluorescence quantum yield of the resulting metal complex. By modifying the diamine bridge, the steric and electronic properties of the final Salen complex can be fine-tuned to optimize its performance as a luminescent probe.

General Synthesis of a Salen-type Ligand from this compound: Reaction scheme showing two molecules of this compound reacting with a generic diamine to form a Salen-type ligand. Caption: Condensation reaction of this compound with a diamine to form a tetradentate Salen-type ligand, a precursor for luminescent metal complexes.

Luminescent metal-Salen complexes can be designed to target specific organelles within a cell. By attaching lipophilic or cationic groups to the Salen ligand, these probes can be directed to accumulate in membranes, mitochondria, or other subcellular compartments. Once localized, they can be used to monitor dynamic processes in living cells using techniques like single-photon or two-photon fluorescence microscopy. For instance, novel zinc Salen complexes have been successfully employed as optical probes, demonstrating high chemo- and photostability, low cytotoxicity, and excellent subcellular selectivity. The fluorescence of these probes can be sensitive to the local microenvironment, such as pH or the presence of specific analytes, making them valuable tools for mechanistic studies in cell biology.

Role as a Precursor in the Synthesis of Biologically Relevant Scaffolds

The aldehyde functionality of this compound is a versatile handle for constructing more complex molecular architectures with potential therapeutic applications. It is particularly useful in the synthesis of chalcones and other heterocyclic systems known to possess biological activity.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of flavonoids widely recognized for their broad spectrum of biological activities, including anticancer properties. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503).

This compound can serve as the aldehyde component in this reaction. The resulting chalcone (B49325) would feature a 2'-hydroxy group and a 4'-pyrrolidinyl group on one of the aromatic rings (traditionally designated as the A-ring). These substituents are known to influence the molecule's biological activity. Chalcones containing a pyrrolidine moiety have been synthesized and shown to exhibit significant antiproliferative activity against various human cancer cell lines.

For example, a series of novel pyrrolidine chalcone derivatives were screened against human breast cancer cell lines, with some compounds showing notable efficacy. uni.lu

Compound IDCancer Cell LineIC₅₀ (µg/mL)
3IP MCF-725-30
3FP MDA-MB-46825

Data from a study on novel pyrrolidine chalcones, demonstrating their in vitro antiproliferative activity. uni.lu Note: The specific compounds in this study did not use this compound as the starting material, but illustrate the potential of the pyrrolidine-chalcone scaffold.

Beyond chalcones, the aldehyde group is a gateway to a vast array of other heterocyclic structures. Through multicomponent reactions or sequential condensation-cyclization reactions, this compound can be used to build diverse molecular scaffolds. For example, substituted benzaldehydes are key starting materials in the synthesis of:

Pyrimidines and Dihydropyrimidinones: Via reactions like the Biginelli reaction.

Benzodiazepines: Through condensation with o-phenylenediamines.

Schiff Bases and Anils: By reacting with various primary amines, which can serve as ligands or possess their own biological activities. nih.gov

The pyrrolidine and hydroxyl groups on the benzaldehyde ring would be incorporated into these final structures, providing unique electronic and steric properties that could lead to novel biological activities. This makes the parent compound a valuable building block for generating libraries of diverse heterocyclic compounds for drug discovery screening.

Structure-Activity Relationship (SAR) Concepts in Derived Systems

The development of potent and selective drug candidates relies on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. For systems derived from this compound, particularly chalcones, several SAR concepts are relevant.

Role of the 2'-Hydroxy Group: The hydroxyl group ortho to the carbonyl bridge in chalcones can participate in intramolecular hydrogen bonding and is often crucial for their cytotoxic and antimitotic activity. It can also act as a metal-chelating site.

Influence of the 4'-Pyrrolidine Group: The pyrrolidine ring at the 4'-position is a strong electron-donating group. This electronic contribution can modulate the reactivity and binding affinity of the entire molecule. In many chalcone series, electron-donating groups at this position have been shown to enhance anticancer activity.

The α,β-Unsaturated Carbonyl System: This Michael acceptor moiety is a key pharmacophore in many biologically active chalcones. It can covalently react with nucleophilic residues, such as cysteine thiols, in target proteins like tubulin or enzymes involved in cell signaling pathways (e.g., NF-κB). nih.gov

SAR studies aim to optimize the substitution pattern on both aromatic rings of the chalcone scaffold to achieve higher potency and better selectivity for cancer cells over healthy cells. glpbio.comepa.gov The combination of the ortho-hydroxyl and para-pyrrolidinyl groups in derivatives of this compound provides a unique and promising substitution pattern for exploration in the design of novel antiproliferative agents.

Correlating Structural Modifications of Derivatives to Modulated Biological Interactions

The molecular framework of this compound serves as a versatile scaffold for developing chemical probes to investigate and modulate biological processes. The strategic modification of this parent compound allows for the systematic alteration of its physicochemical properties, which in turn influences its interactions with biological targets. Establishing a clear correlation between structural changes and the resulting biological activity is fundamental to the rational design of potent and selective mechanistic probes. This structure-activity relationship (SAR) is typically elucidated by synthesizing a library of derivatives and evaluating their effects in biological assays.

The core structure presents several key regions for chemical modification: the aldehyde group, the phenolic hydroxyl group, the aromatic ring, and the pyrrolidine moiety. Each of these can be altered to fine-tune the molecule's function.

Modification of the Aldehyde Group for Biological Activity

The aldehyde functional group is a crucial site for interaction and can be readily converted into other functional groups, such as hydrazones, to alter biological activity. For instance, research on derivatives of 2-hydroxy benzaldehyde has shown that converting the aldehyde to a benzyl (B1604629) hydrazide can impart significant antioxidant and antibacterial properties. In one such study, a series of 2-hydroxy benzyl hydrazide congeners were synthesized and evaluated. The structural modification from an aldehyde to a hydrazide was directly correlated with the compounds' ability to scavenge free radicals and inhibit bacterial growth.

The antioxidant potential of these derivatives was quantified using the DPPH assay, with some compounds showing radical scavenging activity comparable to the standard, ascorbic acid. The following table summarizes the antioxidant activity for selected derivatives, demonstrating how substitutions on the hydrazide moiety modulate efficacy.

Compound CodeStructureIC50 (µg/mL)Radical Scavenging Activity (%)
C-2 2-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide85.6485.64
C-3 N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxybenzohydrazide162.1886.49
C-7 N'-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide81.2891.45
Ascorbic Acid Standard30.2093.58

Furthermore, select compounds from this series demonstrated potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Compound C-7, for example, exhibited a larger zone of inhibition against both bacterial strains than the standard drug ciprofloxacin, highlighting how targeted structural changes can lead to enhanced biological function.

Modification of the Aromatic Ring and Pyrrolidine Moiety

The pyrrolidine ring and its attached aromatic system are critical for molecular recognition and binding affinity. The substitution pattern on the aromatic ring can dramatically alter a derivative's interaction with a target protein. Studies on other pyrrolidine-based heterocyclic compounds have provided deep insights into these structure-activity relationships. For example, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors designed to target the ST2 receptor, modifications to the phenyl ring attached to the pyrrolidine core were directly correlated to inhibitory potency.

By keeping the core structure constant and introducing different substituents at various positions on the phenyl ring (referred to as the "B ring" in the study), researchers were able to probe the steric and electronic requirements of the binding pocket. The results showed that adding groups like dimethyl amine, pyrrolidine, or piperidine (B6355638) to the B ring could improve the inhibitory activity by two- to three-fold. This demonstrates the profound impact of ancillary functional groups on modulating the biological interactions of the entire molecule.

The following data table, adapted from the study on ST2 inhibitors, illustrates how modifying a phenyl ring attached to a pyrrolidine-containing scaffold affects biological activity.

CompoundB Ring SubstituentIC50 (µM)
iST2-1 (parent) 4-methoxy15.3
3c 4-(dimethyl amine)5.2
4a 4-pyrrolidine6.4
4b 4-piperidine6.9
4c 3-pyrrolidine6.7
10 4-carboxylic acid>40

Future Research Directions for 2 Hydroxy 4 Pyrrolidin 1 Yl Benzaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde and its derivatives is geared towards the adoption of greener and more efficient chemical processes. Traditional multi-step syntheses can be resource-intensive, and modern chemistry seeks to minimize waste, energy consumption, and the use of hazardous reagents.

Green Chemistry Approaches: Future synthetic strategies will likely focus on principles of green chemistry. This includes the use of aqueous media, which is environmentally benign. Microwave-assisted organic synthesis (MAOS) presents a promising avenue, as it often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles for heterocyclic compounds like pyrrolidines. nih.gov

Flow Chemistry: Continuous flow chemistry offers another advanced manufacturing technique. researchgate.netnih.gov This methodology allows for precise control over reaction parameters such as temperature and mixing, enhancing safety and scalability. For the synthesis of substituted aldehydes, flow chemistry can minimize the formation of byproducts often seen in batch processing. researchgate.netnih.gov

Advanced Catalysis: The formation of the C-N bond between the benzaldehyde (B42025) ring and the pyrrolidine (B122466) is a key synthetic step. Future research will likely explore more sustainable catalytic systems for this coupling reaction, moving away from expensive and toxic heavy metals. acs.org The development of novel catalysts, potentially based on more abundant and less toxic metals, will be a significant area of investigation. acs.org

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisRapid reaction times, higher yields, energy efficiencyOptimization of solvent and catalyst systems under microwave irradiation
Flow ChemistryEnhanced safety, scalability, precise process control, reduced byproductsDevelopment of continuous flow reactors and optimization of residence times and reaction conditions
Sustainable CatalysisReduced environmental impact, lower cost, decreased toxicityExploration of earth-abundant metal catalysts or organocatalysts for C-N bond formation
Enzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally friendlyIdentification and engineering of enzymes for the regioselective synthesis of substituted benzaldehydes

Advanced Computational Design for New Chemical Entities

Computational chemistry and in silico modeling are poised to accelerate the discovery of new molecules based on the this compound scaffold. These tools allow for the prediction of molecular properties and biological activities, guiding synthetic efforts toward compounds with the highest potential.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activities. nih.gov By analyzing these models, researchers can identify which molecular descriptors are crucial for a desired effect, enabling the rational design of more potent compounds. nih.gov

Molecular Docking: This technique can be used to predict the binding interactions of designed molecules with specific biological targets, such as enzymes or receptors. researchgate.net For instance, derivatives of this compound could be designed as enzyme inhibitors, and molecular docking would provide insights into their binding modes and affinities, helping to prioritize which compounds to synthesize and test. researchgate.netnih.gov

Pharmacophore Modeling: The pyrrolidine ring is a common feature in many biologically active compounds. acs.orgtandfonline.com Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This information can then be used to design novel derivatives of this compound that fit the pharmacophore and are likely to exhibit the desired biological effect. tandfonline.com

Table 2: Computational Tools for Drug Design
Computational ToolApplication in Designing New Entities
QSARPredicts biological activity based on chemical structure, guiding the modification of the lead compound.
Molecular DockingSimulates the binding of a molecule to a biological target, helping to optimize interactions for higher potency and selectivity.
Pharmacophore ModelingIdentifies the key structural features required for biological activity, enabling the design of novel scaffolds.
ADME/T PredictionPredicts the absorption, distribution, metabolism, excretion, and toxicity properties of designed molecules, reducing late-stage failures in drug development.

Expansion of Applications in Materials Science and Bioimaging

The unique combination of functional groups in this compound makes it an attractive building block for new materials and a promising scaffold for bioimaging agents.

Polymer Science: The phenolic hydroxyl and aldehyde functionalities can be utilized in polymerization reactions. For example, p-hydroxybenzaldehyde is a precursor in the synthesis of high-performance polymers like aromatic polyesters. benthamdirect.com Similarly, this compound could be explored as a monomer for creating novel polymers with tailored thermal and mechanical properties. benthamdirect.com These polymers could find applications in coatings, adhesives, and advanced composite materials. nih.gov

Fluorescent Probes: The benzaldehyde moiety is known to be a part of various fluorescent probes. nih.gov The electronic properties of the aromatic ring, influenced by the hydroxyl and pyrrolidinyl substituents, could lead to interesting photophysical properties. Future research could focus on developing fluorescent sensors based on this scaffold for the detection of specific analytes. The aldehyde group can react with certain molecules, leading to a change in fluorescence, which forms the basis of "turn-on" or "turn-off" fluorescent probes. acs.org

Bioimaging: Pyrrolidine-containing compounds are widely used in medicinal chemistry and can be designed to target specific biological structures. tandfonline.com By attaching a fluorescent reporter or a radiolabel to the this compound core, it may be possible to develop probes for imaging biological processes in vitro and in vivo.

Development of Highly Targeted Probes and Catalysts

The structural features of this compound offer significant opportunities for the development of highly specific molecular tools for both biological and chemical applications.

Targeted Probes: Building upon its potential in bioimaging, future work could involve modifying the pyrrolidine or benzaldehyde ring to include specific targeting moieties. These could be designed to bind to particular proteins or cellular structures, allowing for the visualization of these targets in complex biological environments. The development of such probes would be invaluable for disease diagnosis and for studying cellular mechanisms.

Organocatalysis: The pyrrolidine scaffold is a cornerstone of modern organocatalysis, particularly in asymmetric synthesis. benthamdirect.com Pyrrolidine-based catalysts are known to be highly effective in a variety of chemical transformations. nih.gov The presence of the hydroxyl and aldehyde groups on the benzaldehyde ring could be exploited to create bifunctional organocatalysts. These catalysts could activate substrates through multiple non-covalent interactions, leading to high levels of stereoselectivity in chemical reactions. benthamdirect.com

Schiff Base Catalysts: The aldehyde group can readily form Schiff bases with primary amines. These Schiff bases, particularly those derived from hydroxybenzaldehydes, can act as ligands for metal catalysts. researchgate.net Future research could explore the synthesis of Schiff base complexes from this compound and various metal ions, and investigate their catalytic activity in reactions such as transfer hydrogenation. tandfonline.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde?

  • Methodology : A common approach involves nucleophilic aromatic substitution. For example, reacting 2-fluorobenzaldehyde with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours under basic conditions (e.g., K₂CO₃). This yields the target compound with high efficiency (~93%) . Microwave-assisted synthesis using similar precursors (e.g., 2-pyrrolidine-1-yl-benzaldehydes) in n-butanol with cyanothioacetamide can also reduce reaction times .
  • Key Data :

  • Yield : 93% under thermal conditions .
  • Reagents : DMF, K₂CO₃, pyrrolidine.
  • Purification : Ethyl acetate extraction and MgSO₄ drying .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodology :

  • ¹H NMR : Peaks at δ 10.01 (s, aldehyde proton), 7.61–6.75 (aromatic protons), and 3.33–1.96 (pyrrolidine protons) confirm structure .
  • LC–MS/HRMS : Molecular ion peaks (e.g., m/z 428.2 [M+H]⁺) validate purity and molecular weight .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–O bond at 1.23 Å) .

Q. What safety precautions are critical when handling this compound?

  • Protocols :

  • PPE : Gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the structural conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. SHELX software refines structural parameters (e.g., R-factor < 0.05) .
  • Key Findings :

  • Dihedral Angle : The pyrrolidine ring adopts a puckered conformation (θ = 12.3°) .
  • Hydrogen Bonding : Intramolecular O–H···N interactions stabilize the aldehyde group .

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Approach :

  • Validation Tools : Use PLATON or CHECKCIF to identify outliers (e.g., unusual bond lengths). SHELXL’s restraints mitigate disorder in flexible groups (e.g., pyrrolidine) .
  • Data Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm torsion angles .

Q. What role does this compound play in medicinal chemistry and drug development?

  • Applications :

  • Biamide Derivatives : Acts as a precursor for anticancer agents (e.g., N,N′-((4-(pyrrolidin-1-yl)phenyl)methylene)bis(2-phenylacetamide)) .
  • Kinase Inhibitors : Used in pacritinib synthesis via reductive amination and metathesis .
    • Mechanistic Studies : The pyrrolidine group enhances solubility, while the aldehyde enables Schiff base formation for targeted drug delivery .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Tools :

  • DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models electrophilic aldehyde reactivity .
  • Docking Studies : AutoDock Vina evaluates binding affinity to biological targets (e.g., kinases) .

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2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.